MK-4827 (R-enantiomer)
Overview
Description
Niraparib R-enantiomer is a potent and highly selective inhibitor of poly-ADP ribose polymerase 1 (PARP1) and poly-ADP ribose polymerase 2 (PARP2). It is primarily used in the treatment of epithelial ovarian, fallopian tube, or primary peritoneal cancer. The compound is known for its ability to induce cytotoxicity in cancer cells by inhibiting the enzymes responsible for DNA repair .
Mechanism of Action
Niraparib R-enantiomer, also known as ®-2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, 2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide, Niraparib (R-enantiomer), or MK-4827 (R-enantiomer), is a potent and highly selective inhibitor of the poly-ADP ribose polymerase (PARP) enzymes .
Target of Action
Niraparib R-enantiomer primarily targets PARP-1 and PARP-2 enzymes . These enzymes play a crucial role in DNA repair, recognizing and repairing cellular DNA damage .
Mode of Action
Niraparib R-enantiomer acts by blocking the PARP enzymes responsible for DNA repair, thereby inducing cytotoxicity in cancer cells . It is selective towards PARP-1 and PARP-2 .
Biochemical Pathways
The inhibition of PARP enzymes by Niraparib R-enantiomer affects the DNA repair pathways . These include base excision repair (BER), nucleotide excision repair, and mismatch repair for single-strand breaks (SSBs), and homologous recombination (HR) or non-homologous end-joining (NHEJ) for repair of double-strand breaks (DSBs) .
Pharmacokinetics
Niraparib R-enantiomer is orally active and shows moderate-to-high interindividual variability in plasma exposure . It is extensively metabolized by cytochrome P450 enzymes . The risk for drug-drug interactions is lower for Niraparib R-enantiomer compared to other PARP inhibitors .
Result of Action
The inhibition of PARP enzymes by Niraparib R-enantiomer leads to the accumulation of DNA damage in cancer cells, thereby inducing cytotoxicity . It has demonstrated promising anti-tumor activity in both BRCA mutated and sporadic solid organ cancers .
Action Environment
The action of Niraparib R-enantiomer can be influenced by various environmental factors. For instance, it has been found that Niraparib R-enantiomer enhances antitumor immunity and contributes to the efficacy of PD-L1 blockade in cervical cancer . It increases the infiltration of CD8+ T cells and the level of IFN-γ, granzyme B in vivo .
Biochemical Analysis
Biochemical Properties
Niraparib R-enantiomer interacts with PARP-1 and PARP-2 enzymes, inhibiting their activity . By blocking these enzymes responsible for DNA repair, Niraparib induces cytotoxicity in cancer cells . It is selective towards PARP-1 and PARP-2 .
Cellular Effects
Niraparib R-enantiomer has shown significant effects on various types of cells and cellular processes. It inhibits ovarian and PDAC tumor cell growth, regardless of BRCA mutational status . It also influences cell function by inhibiting STAT3 activity in ovarian and PDAC cancer cell lines and patient tumors . Moreover, it has been reported that Niraparib can effectively penetrate the central nervous system to exert a therapeutic benefit .
Molecular Mechanism
Niraparib R-enantiomer exerts its effects at the molecular level by blocking the PARP proteins from working, leading to the death of cancer cells . It inhibits the PARP proteins that help damaged cells repair themselves . Without PARP proteins, cancer cells may become too damaged to survive .
Temporal Effects in Laboratory Settings
The elimination of Niraparib R-enantiomer is slow, with a half-life in plasma on average of 92.5 hours . In a study, it was shown that significant inhibition of tumor growth was observed after only 1–2 weeks of treatment with Niraparib, and continuous daily dosing for > 4 weeks resulted in complete and sustained tumor regression .
Dosage Effects in Animal Models
In animal models, the effects of Niraparib R-enantiomer vary with different dosages. At a dose of 80 mg/kg Niraparib, significant inhibition of tumor growth was observed after only 1–2 weeks of treatment, and continuous daily dosing for > 4 weeks resulted in complete and sustained tumor regression .
Metabolic Pathways
Niraparib R-enantiomer undergoes hydrolytic and conjugative metabolic conversions, with the oxidative pathway being minimal . It is primarily metabolized by carboxylesterases (CEs) to form M1, which is a major inactive metabolite .
Transport and Distribution
It is known that Niraparib is administered orally, which suggests that it is absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .
Subcellular Localization
Given its mechanism of action as a PARP inhibitor, it is likely that Niraparib R-enantiomer localizes to the nucleus where PARP enzymes and DNA reside .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Niraparib R-enantiomer involves several key steps, starting from nitrobenzoic acid. The process includes esterification, methyl hydroformylation, Schiff base reaction, cyclization, amidation, deprotection of BOC, and chiral resolution. This method is efficient, easy to operate, and requires minimal equipment, making it suitable for industrial production .
Industrial Production Methods
Industrial production of Niraparib R-enantiomer follows similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, with the final product achieving a purity of over 91% .
Chemical Reactions Analysis
Types of Reactions
Niraparib R-enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, strong bases, and oxidizing or reducing agents . The conditions vary depending on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Niraparib R-enantiomer has a wide range of scientific research applications, including:
Chemistry: Used as a PARP1 and PARP2 inhibitor in various chemical studies.
Biology: Studied for its effects on DNA repair mechanisms and its potential use in gene therapy.
Medicine: Primarily used in the treatment of ovarian, fallopian tube, and primary peritoneal cancer
Industry: Utilized in the development of new cancer therapies and as a research tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Niraparib S-enantiomer: Another enantiomer of Niraparib, which also inhibits PARP1 and PARP2 but with different potency and metabolic clearance.
Olaparib: Another PARP inhibitor used in the treatment of ovarian cancer.
Rucaparib: A PARP inhibitor with similar applications in cancer therapy.
Uniqueness
Niraparib R-enantiomer is unique due to its high selectivity and potency as a PARP1 and PARP2 inhibitor. It has a lower in vitro metabolic clearance compared to its S-enantiomer, making it a more stable and effective compound for therapeutic use .
Properties
IUPAC Name |
2-[4-[(3R)-piperidin-3-yl]phenyl]indazole-7-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHKPVIQAHNQLW-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801201233 | |
Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038915-58-0 | |
Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1038915-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(3R)-3-Piperidinylphenyl]-2H-indazole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801201233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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